D-Apiose

Glycosyltransferase Flavonoid Apioside Biosynthesis Sugar Nucleotide Specificity

D-Apiose (CAS 639-97-4, C5H10O5, MW 150.13 g/mol) is a rare, naturally occurring branched-chain pentose sugar that is unique among plant cell wall monosaccharides due to its non-linear carbon skeleton. It is a critical structural component of pectic polysaccharides, specifically rhamnogalacturonan II (RG-II) and apiogalacturonan, where it functions as the primary borate-binding site essential for cross-linking galacturonans and maintaining cell wall integrity.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
Cat. No. B1254161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Apiose
Synonymsapiose
D-apiose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)O)O)(CO)O
InChIInChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4?,5+/m0/s1
InChIKeyASNHGEVAWNWCRQ-LJJLCWGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Apiose: Properties, Biosynthesis, and Scientific Differentiation of a Plant-Specific Branched Monosaccharide


D-Apiose (CAS 639-97-4, C5H10O5, MW 150.13 g/mol) is a rare, naturally occurring branched-chain pentose sugar that is unique among plant cell wall monosaccharides due to its non-linear carbon skeleton [1]. It is a critical structural component of pectic polysaccharides, specifically rhamnogalacturonan II (RG-II) and apiogalacturonan, where it functions as the primary borate-binding site essential for cross-linking galacturonans and maintaining cell wall integrity [2]. Unlike its common, linear counterparts (e.g., D-xylose, D-ribose), D-Apiose is synthesized via a distinct pathway involving ring contraction of UDP-D-glucuronate, a reaction catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS) [3].

1
Branched pentose research standard
Rare non-linear C5 skeleton for pectic polysaccharide studies
2
RG-II borate cross-linking model systems
Exclusive apiose-dependent dimerization; not replaceable by linear pentoses
3
UDP-apiose enzymatic assays
Reported strict apiosyltransferase substrate specificity

Why D-Apiose Cannot Be Substituted by Common Pentoses in Research and Industrial Applications


Procurement and research substitution errors with D-Apiose stem from a fundamental misconception: that a pentose is a pentose. Common, linear C5 sugars like D-xylose, D-ribose, and L-arabinose cannot replicate D-Apiose's unique functions. First, D-Apiose is the exclusive plant cell wall monosaccharide with a branched carbon skeleton, which is structurally essential for forming the specific borate-diol ester cross-links in RG-II; no linear sugar can perform this role [1]. Second, at the enzymatic level, key glycosyltransferases exhibit strict selectivity for the UDP-D-apiose donor substrate and will not accept UDP-xylose or UDP-arabinose as viable alternatives, halting the biosynthesis of critical apiosides [2]. Third, the biosynthetic machinery itself tightly regulates the output ratio of UDP-apiose to UDP-xylose from a single precursor, meaning the production of one cannot be easily decoupled or substituted for the other [3].

Branched vs. linear carbon skeleton
Target
D-Apiose: branched C5, borate-binding site
Substitute
D-Xylose / D-Ribose: linear C5, no borate cross-link capacity
Branched structure is essential for RG-II dimerization; linear pentoses cannot reproduce the specific borate-diol ester geometry.
Glycosyltransferase donor specificity
Target
UDP-D-apiose accepted by apiosyltransferases
Substitute
UDP-Xylose / UDP-Glucose: no detectable activity reported
Reported strict substrate selectivity may halt apioside biosynthesis if alternative UDP-sugars are used.
Coupled biosynthetic output ratio
Target
UAXS produces both UDP-apiose and UDP-xylose
Substitute
Decoupling production not feasible; fixed product ratio
Fixed apiose:xylose ratio from shared precursor means one cannot simply replace the other in pathway studies.

Quantitative Evidence Guide for D-Apiose Differentiation vs. In-Class Analogs


Strict Sugar Donor Selectivity of Apiosyltransferase vs. Other UDP-Sugars

The apiosyltransferase GuApiGT from Glycyrrhiza uralensis demonstrates strict substrate specificity for UDP-D-apiose as the sole sugar donor, showing no detectable activity with other UDP-sugars [1]. In contrast, related glycosyltransferases in the same family readily utilize UDP-glucose or UDP-xylose. This absolute selectivity underpins the essential role of D-apiose in natural product biosynthesis.

Sugar donor selectivity
Head-to-head
Target UDP-D-apiose: activity observed
Comparators UDP-Glc, UDP-Xyl, UDP-Gal: no detectable activity
Confirms strict donor requirement for apioside biosynthesis
In vitro recombinant GuApiGT assay; qualitative strict selectivity reported
Glycosyltransferase Flavonoid Apioside Biosynthesis Sugar Nucleotide Specificity

Enzymatic Conversion Ratio of UDP-Glucuronate to UDP-Apiose vs. UDP-Xylose

The bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS) catalyzes the conversion of UDP-D-glucuronate into both UDP-D-apiose and UDP-D-xylose. Quantitative analysis of the purified enzyme from parsley cell cultures revealed a constant product ratio of apiose to xylose, which remains unchanged throughout a 1400-fold purification [1]. The two proteins comprising the synthase are present in a molar ratio of approximately 1:0.7 to 1:0.9, and they are inseparable by conventional chromatography [1].

UAXS product ratio
Reported
Apiose:Xylose ratio constant throughout 1400-fold purification
Demonstrates fixed coupling of apiose and xylose biosynthesis
Protein subunits in ~1:0.7–0.9 molar ratio; parsley cell UAXS
Biosynthesis UDP-apiose/UDP-xylose Synthase Enzyme Kinetics

Structural Role in Borate Cross-Linking: RG-II Dimerization Specific to Apiose

In the complex polysaccharide rhamnogalacturonan II (RG-II), D-apiose is the exclusive monosaccharide residue that serves as the binding site for borate to form cross-links between RG-II monomers [1]. Removal of boron from the RG-II dimer reduces its molecular weight by exactly one-half without significantly increasing the number of reducing end groups, confirming that a single borate ester bond links two RG-II chains via their apiosyl residues [2].

Borate cross-link specificity
Class-level
MW reduced by 50% upon boron removal; no increase in reducing ends
Apiose-exclusive borate-ester bridging RG-II dimers confirmed
In vitro dimer dissociation; apiose essential for cross-link model
Plant Cell Wall Pectin Rhamnogalacturonan II Borate Ester

Quantitative NMR Analysis of Apiose in RG-II and Comparison to Other Sugars

Computational NMR protocols have been developed to accurately predict 13C and 1H chemical shifts for D-apiose and its borate esters within the complex RG-II matrix [1]. While this is a computational study, it provides a quantitative basis for distinguishing apiose signals from those of other 11 monosaccharide components in RG-II. The unique branched structure and borate-binding capability result in distinct spectroscopic signatures that can be used for quantification in complex mixtures.

NMR spectroscopic differentiation
Data to verify
Computed ¹³C/¹H shifts distinguish apiose from 11 other RG-II sugars
Supports quantitative apiose analysis in complex matrices
DFT computational study; experimental validation recommended
NMR Spectroscopy Carbohydrate Structure Quantitative Analysis

Validated Research and Industrial Applications for D-Apiose Based on Core Differentiation


Plant Cell Wall and Pectin Structural Studies

D-Apiose is an essential component for research focused on the structure and function of rhamnogalacturonan II (RG-II). Its unique role as the exclusive borate-binding site is critical for understanding cell wall integrity and plant development [1]. Substituting with another sugar would invalidate any study on RG-II dimerization or boron-dependent cross-linking, as confirmed by the 50% molecular weight reduction upon boron removal [2].

Enzymatic Biosynthesis and Metabolic Engineering of Apiosides

For the biosynthesis of flavonoid apiosides and other apiose-containing natural products, UDP-D-apiose is the required substrate. Studies have shown that apiosyltransferases like GuApiGT exhibit strict selectivity for UDP-apiose and do not accept other UDP-sugars [3]. Therefore, any metabolic engineering or in vitro synthesis aimed at producing apiosides must procure and use this specific sugar nucleotide.

Carbohydrate-Protein Interaction and Catabolic Pathway Research

D-Apiose is a key ligand for studying microbial catabolic pathways for rare sugars. Solute binding proteins (SBPs) have been identified that specifically bind D-apiose, enabling the discovery of novel enzymes and pathways [4]. Using a common pentose like D-xylose or D-ribose would yield false negatives in screening assays designed to identify apiose-specific binding and catabolic proteins.

Flavor and Aroma Research in Food Science

In the wine and tea industries, D-apiose is a component of aroma glycoside precursors. β-apiosidase enzymes are used to release these aroma compounds. Research on flavor development and the enzymatic release of volatiles requires authentic D-apiose-containing substrates or apiose-specific analytical standards to accurately monitor and quantify the process [5].

Application
Selection Property
Validation Focus
Plant cell wall / pectin structural studies
Apiose-dependent borate cross-linking
RG-II dimer integrity and boron-dependent model fidelity
Enzymatic biosynthesis of apiosides
Strict UDP-apiose donor specificity
Apiose-transferase activity and apioside product confirmation
Carbohydrate–protein interaction / catabolic pathway studies
Specific binding by apiose-recognizing SBPs
Binding affinity and novel catabolic enzyme discovery
Flavor and aroma research (wine, tea)
Apiose-containing aroma glycoside precursors
β-apiosidase-dependent volatile release monitoring

Technical Documentation Hub

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24 linked technical documents
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